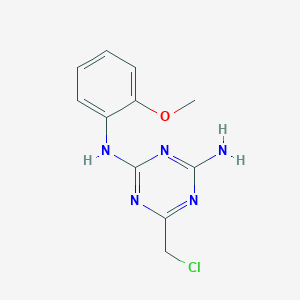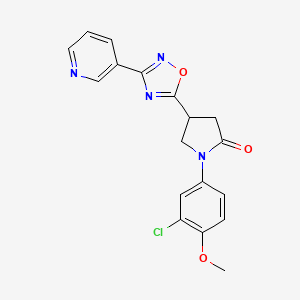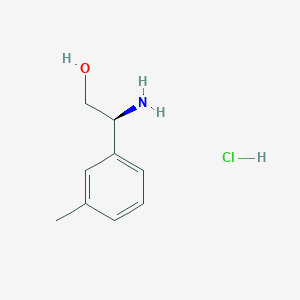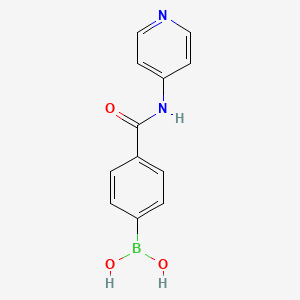
4-(4-Pyridylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Pyridylcarbamoyl)benzeneboronic acid” is a chemical compound used in scientific research. It has a molecular formula of C12H11BN2O3 and a molecular weight of 242 .
Chemical Reactions Analysis
Boronic acids, including “4-(4-Pyridylcarbamoyl)benzeneboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells
An important application of 4-(4-Pyridylcarbamoyl)benzeneboronic acid is in the fabrication of ternary blend polymer solar cells (PSCs). The study by Cheng, Li, and Zhan (2014) demonstrates its use as an electron-cascade acceptor material in the solar cells, significantly increasing the power conversion efficiency compared to binary blends (Cheng, Li, & Zhan, 2014).
Supramolecular Chemistry
In the field of supramolecular chemistry, 4-(4-Pyridylcarbamoyl)benzeneboronic acid plays a key role in the formation of macrocycles and polymers. Içli et al. (2012) show that its reaction with 1,4-benzenediboronic acid and catechol leads to the formation of molecularly defined macrocycles or polymeric structures, highlighting its utility in crystal engineering and structural supramolecular chemistry (Içli et al., 2012).
Photoluminescence in Polymers
Neilson et al. (2007) explored the use of 4-(4-Pyridylcarbamoyl)benzeneboronic acid in the synthesis of chromophore-containing polymers. Their research indicates that the inclusion of this compound in polymers does not affect the lumiphore emission wavelength or solution quantum yields, providing a pathway for tailored light emission in polymers (Neilson et al., 2007).
Surface Diffusion and Adsorption Studies
The molecule has been studied for its bonding and surface diffusion properties on metal surfaces, as demonstrated by Weckesser et al. (1999). Their research provides insights into the diffusion behavior of large organic molecules, like 4-(4-Pyridylcarbamoyl)benzeneboronic acid, on surfaces such as Pd(110), which is relevant for nonlinear optics applications (Weckesser et al., 1999).
Graft Copolymers
In polymer chemistry, this compound is used in the synthesis of graft copolymers. Cianga et al. (2002) utilized it for producing poly(p-phenylene) graft copolymers with various side chains, demonstrating its versatility in creating new polymer types with high solubility and thermal stability (Cianga et al., 2002).
NMR Studies and Enzyme Interactions
London and Gabel (1994) conducted [sup 19]F NMR studies on 4-fluoro-substituted benzeneboronic acids, including compounds similar to 4-(4-Pyridylcarbamoyl)benzeneboronic acid, to understand their interaction with enzymes like subtilisin Carlsberg. This research provides valuable insights into the kinetic characterization and molecular interactions of such compounds (London & Gabel, 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(15-11-5-7-14-8-6-11)9-1-3-10(4-2-9)13(17)18/h1-8,17-18H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAXOQCAZJZZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

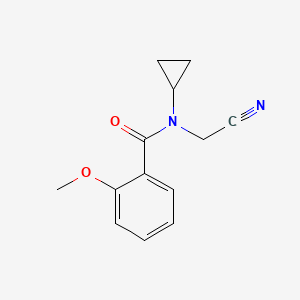
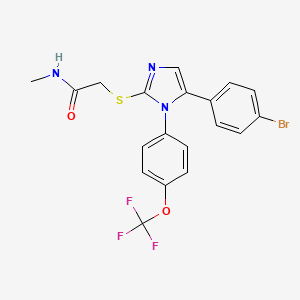
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)

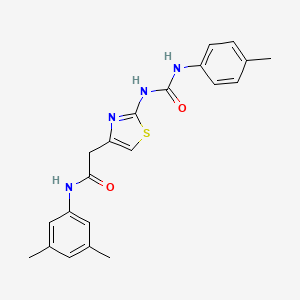
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2713619.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
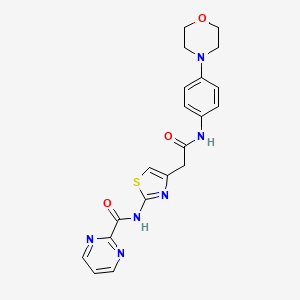

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)
